![molecular formula C22H27N3O8 B5170035 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate](/img/structure/B5170035.png)
1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate, also known as LMTX, is a small molecule drug that has been investigated for its potential use in treating Alzheimer's disease.
Mecanismo De Acción
1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate works by binding to tau protein and preventing its aggregation, which is believed to be a key factor in the development of Alzheimer's disease. By reducing tau aggregation, 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate may help to prevent the formation of neurofibrillary tangles, which are a characteristic feature of Alzheimer's disease.
Biochemical and Physiological Effects:
1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been shown to reduce the amount of tau protein in the brain, which is a hallmark of Alzheimer's disease. 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments is that it has been shown to reduce the amount of tau protein in the brain, which is a hallmark of Alzheimer's disease. This makes 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate a potentially useful tool for studying the mechanisms underlying Alzheimer's disease. However, one limitation of using 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments is that its exact mechanism of action is not fully understood, which could make it difficult to interpret the results of such experiments.
Direcciones Futuras
There are several future directions for research on 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. One area of research could focus on further elucidating the exact mechanism of action of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. Another area of research could focus on developing more effective formulations of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate that can be used in clinical trials. Additionally, research could focus on investigating the potential use of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in combination with other drugs for the treatment of Alzheimer's disease. Finally, research could focus on investigating the potential use of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in the treatment of other neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate involves several steps, including the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride, which is then reacted with 2,4,5-trimethoxybenzylamine to produce the intermediate compound. The intermediate is then reacted with piperazine to form 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate, which is obtained as an oxalate salt.
Aplicaciones Científicas De Investigación
1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been investigated for its potential use in treating Alzheimer's disease. Studies have shown that 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate can reduce the amount of tau protein in the brain, which is a hallmark of Alzheimer's disease. 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
oxalic acid;pyridin-4-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4.C2H2O4/c1-25-17-13-19(27-3)18(26-2)12-16(17)14-22-8-10-23(11-9-22)20(24)15-4-6-21-7-5-15;3-1(4)2(5)6/h4-7,12-13H,8-11,14H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKSLLVXIUQHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=NC=C3)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.